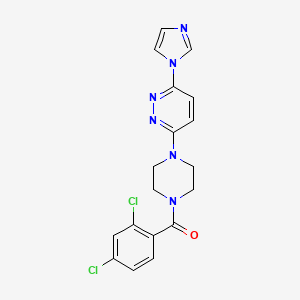
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is a heterocyclic organic compound. It is a derivative of hexahydropyrimidine, which is a saturated six-membered ring containing two nitrogen atoms. The compound is often used in various chemical reactions and has applications in different fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) typically involves the cyclocondensation of propane-1,3-diamine with formaldehyde and a suitable alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the hexahydropyrimidine ring. The resulting product is then treated with hydrogen chloride to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydropyrimidine: The parent compound of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1), which lacks the methyl groups.
1,3-Dimethylhexahydropyrimidine: The non-hydrochloride form of the compound.
1,3-Dimethylhexahydropyrimidine–hydrogen bromide: A similar compound where the chloride is replaced with bromide.
Uniqueness
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is unique due to its specific structure, which includes two methyl groups and a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to fulfill. For example, the hydrochloride salt form can enhance the compound’s solubility and stability, which is beneficial in certain industrial and pharmaceutical applications.
Propiedades
Número CAS |
16077-39-7 |
|---|---|
Fórmula molecular |
C6H16Cl2N2 |
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |
Clave InChI |
PZIUWQWAKZXYTL-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1)C.Cl |
SMILES canónico |
CN1CCCN(C1)C.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2522386.png)
![Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2522388.png)

![N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2522391.png)



![2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2522398.png)



![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

